molecular formula C9H16O3 B8059225 (S)-a-Hydroxy-cyclohexanepropanoic acid

(S)-a-Hydroxy-cyclohexanepropanoic acid

Cat. No.: B8059225
M. Wt: 172.22 g/mol
InChI Key: WMHUKKRNWMPXKB-QMMMGPOBSA-N
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Description

(S)-a-Hydroxy-cyclohexanepropanoic acid is a chiral organic compound that belongs to the family of alpha-hydroxy acids It is characterized by the presence of a cyclohexyl group attached to the alpha carbon of lactic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-a-Hydroxy-cyclohexanepropanoic acid typically involves the enantioselective reduction of cyclohexyl pyruvic acid. This can be achieved using chiral catalysts or enzymes that facilitate the reduction process while maintaining the desired stereochemistry. Common reagents used in this synthesis include hydrogen gas and chiral catalysts such as Rhodium or Ruthenium complexes.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes using microorganisms or enzymes that can selectively reduce cyclohexyl pyruvic acid to the desired product. These methods are favored due to their high selectivity, efficiency, and environmentally friendly nature. The fermentation process is typically carried out under controlled conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-a-Hydroxy-cyclohexanepropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products

    Oxidation: Cyclohexyl pyruvic acid or cyclohexyl acetic acid.

    Reduction: Cyclohexyl ethanol.

    Substitution: Cyclohexyl halides or cyclohexyl amines.

Scientific Research Applications

(S)-a-Hydroxy-cyclohexanepropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a substrate for studying enzyme kinetics and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of (S)-a-Hydroxy-cyclohexanepropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes such as lactate dehydrogenase, which catalyzes its conversion to pyruvate. This conversion plays a crucial role in metabolic pathways, including glycolysis and the citric acid cycle. Additionally, its chiral nature allows it to interact selectively with other chiral molecules, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Lactic Acid: The parent compound of (S)-a-Hydroxy-cyclohexanepropanoic acid, widely used in food, pharmaceutical, and cosmetic industries.

    Cyclohexyl Acetic Acid: Similar in structure but lacks the hydroxyl group, leading to different chemical properties and applications.

    Cyclohexyl Pyruvic Acid: A precursor in the synthesis of this compound, with distinct reactivity due to the presence of a keto group.

Uniqueness

This compound is unique due to its combination of a cyclohexyl group and a chiral center, which imparts specific stereochemical properties. This uniqueness makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

Properties

IUPAC Name

(2S)-3-cyclohexyl-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8,10H,1-6H2,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHUKKRNWMPXKB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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